(+/-)-6-Methyl-5,6,7,8-tetrahydropterine dihydrochloride

Catalog No.
S823257
CAS No.
69113-63-9
M.F
C7H13Cl2N5O
M. Wt
254.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(+/-)-6-Methyl-5,6,7,8-tetrahydropterine dihydroch...

CAS Number

69113-63-9

Product Name

(+/-)-6-Methyl-5,6,7,8-tetrahydropterine dihydrochloride

IUPAC Name

2-amino-6-methyl-5,6,7,8-tetrahydro-3H-pteridin-4-one;dihydrochloride

Molecular Formula

C7H13Cl2N5O

Molecular Weight

254.11 g/mol

InChI

InChI=1S/C7H11N5O.2ClH/c1-3-2-9-5-4(10-3)6(13)12-7(8)11-5;;/h3,10H,2H2,1H3,(H4,8,9,11,12,13);2*1H

InChI Key

MKQLORLCFAZASZ-UHFFFAOYSA-N

SMILES

CC1CNC2=C(N1)C(=O)NC(=N2)N.Cl.Cl

Synonyms

(±)-2-Amino-5,6,7,8-tetrahydro-6-methyl-4(1H)-pteridinone Dihydrochloride

Canonical SMILES

CC1CNC2=C(N1)C(=O)N=C(N2)N.Cl.Cl

Isomeric SMILES

CC1CNC2=C(N1)C(=O)N=C(N2)N.Cl.Cl
  • Understanding the mechanisms of nitric oxide (NO) synthase: NO synthase is an enzyme that produces nitric oxide, a molecule important for many biological processes. 6-MPH4 can be used to study how NO synthase works. Source: Sigma-Aldrich:
  • Investigating free radical induced L-DOPA release from striatal tissue: L-DOPA is a molecule involved in the production of dopamine, a neurotransmitter. Striatal tissue is part of the brain that plays a role in movement and reward. 6-MPH4 can be used to study how free radicals, which are unstable molecules that can damage cells, affect the release of L-DOPA from striatal tissue. Source: Sigma-Aldrich:

(+/-)-6-Methyl-5,6,7,8-tetrahydropterine dihydrochloride is a synthetic compound with the molecular formula C₇H₁₃Cl₂N₅O and a molecular weight of approximately 254.12 g/mol. It is recognized as a cofactor for the enzyme tyrosine hydroxylase, which plays a crucial role in the biosynthesis of catecholamines, including dopamine, norepinephrine, and epinephrine. This compound exists as a dihydrochloride salt, enhancing its solubility in aqueous solutions, making it suitable for various biochemical applications .

As mentioned previously, MTHPD acts as a cofactor for aromatic amino acid hydroxylase enzymes. These enzymes are involved in the biosynthesis of various neurotransmitters. MTHPD binds to the enzyme and participates in the hydroxylation reaction, enabling the conversion of amino acids to their neurotransmitter precursors [, ].

Involving (+/-)-6-Methyl-5,6,7,8-tetrahydropterine dihydrochloride are related to its role as a cofactor in enzymatic processes. It participates in the hydroxylation of tyrosine to form L-DOPA through the action of tyrosine hydroxylase. The reaction can be summarized as follows:

  • Tyrosine Hydroxylation:
    Tyrosine+O2+ 6 Methyl 5 6 7 8 tetrahydropterine dihydrochlorideL DOPA+H2O\text{Tyrosine}+\text{O}_2+\text{ 6 Methyl 5 6 7 8 tetrahydropterine dihydrochloride}\rightarrow \text{L DOPA}+\text{H}_2\text{O}

Additionally, it may undergo various transformations under different conditions, including oxidation and reduction reactions that can affect its biological activity.

Research indicates that (+/-)-6-Methyl-5,6,7,8-tetrahydropterine dihydrochloride exhibits significant biological activity as a modulator of neurotransmitter synthesis. Its role as a cofactor for tyrosine hydroxylase directly influences dopamine production. Studies suggest that alterations in its availability can impact neurological functions and may be linked to various psychiatric disorders . Moreover, it has been explored in studies related to nitric oxide synthase and free radical mechanisms, indicating its broader implications in cellular signaling pathways .

The synthesis of (+/-)-6-Methyl-5,6,7,8-tetrahydropterine dihydrochloride typically involves multi-step organic synthesis techniques. Common methods include:

  • Starting Materials: The synthesis often begins with pteridine derivatives or other related compounds.
  • Functionalization: Key steps involve methylation and chlorination to introduce the methyl group and form the dihydrochloride salt.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity levels suitable for research applications.

These methods are crucial for obtaining the compound in sufficient quantities for experimental use .

(+/-)-6-Methyl-5,6,7,8-tetrahydropterine dihydrochloride has several applications in biochemical research:

  • Neuroscience Research: Used to investigate neurotransmitter synthesis and regulation.
  • Pharmacological Studies: Explored as a potential therapeutic agent for conditions related to dopamine dysregulation.
  • Biochemical Assays: Serves as a cofactor in assays studying enzyme kinetics and mechanisms.

Its versatility makes it valuable in both basic and applied research settings .

Interaction studies involving (+/-)-6-Methyl-5,6,7,8-tetrahydropterine dihydrochloride focus on its binding affinity with enzymes and other biomolecules. Research has demonstrated that variations in the concentration of this compound can significantly affect enzyme activity related to catecholamine synthesis. Additionally, studies have suggested potential interactions with nitric oxide synthase pathways, indicating its role in modulating oxidative stress responses within cells .

Several compounds share structural or functional similarities with (+/-)-6-Methyl-5,6,7,8-tetrahydropterine dihydrochloride. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
5,6,7,8-TetrahydrobiopterinC₉H₁₁N₅O₄Natural cofactor for aromatic amino acid hydroxylases
6-BiopterinC₉H₁₁N₅O₄Active form of biopterin involved in similar pathways
7-Methyl-5-(1'-methyl-2'-pyridyl)-5H-pteridin-4-oneC₉H₈N₄OExhibits different biological activities but similar pteridine structure

The uniqueness of (+/-)-6-Methyl-5,6,7,8-tetrahydropterine dihydrochloride lies in its specific methylation pattern and its direct role as a cofactor for tyrosine hydroxylase compared to other pteridine derivatives that may not exhibit the same specificity or potency in neurotransmitter synthesis .

Dates

Modify: 2023-08-15

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